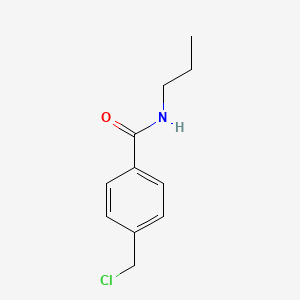

4-(chloromethyl)-N-propylbenzamide

Descripción general

Descripción

4-(Chloromethyl)-N-propylbenzamide, commonly known as CMN-PBA, is a synthetic chemical compound used in a variety of scientific research applications. This compound is a member of the benzamide family of compounds and is a white, crystalline solid with a melting point of approximately 150°C. While it is not considered to be a drug, it is an important tool in the fields of pharmacology, toxicology, and biochemistry.

Aplicaciones Científicas De Investigación

Anticonvulsant Applications

4-(chloromethyl)-N-propylbenzamide and its derivatives have shown promising results in the field of neuroscience, particularly as anticonvulsant agents. Compounds with essential functional groups for binding to benzodiazepine receptors have been synthesized, indicating their potential use in seizure management. For instance, some synthesized derivatives have displayed considerable anticonvulsant activity in tests, with one compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, showing significant sedative-hypnotic activity without impairing learning and memory, suggesting a selective effect on benzodiazepine receptors (Faizi et al., 2017). Similarly, other 4-aminobenzamide derivatives have been evaluated for their anticonvulsant effects, indicating a potential application in treating seizures (Clark et al., 1984).

Hypoglycemic and Hypolipidemic Activities

Derivatives of 4-(chloromethyl)-N-propylbenzamide have also been investigated for their potential in treating metabolic disorders. Glibenclamide analogues have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities, showing that structural modifications can potentially improve the efficacy of drugs used in managing diabetes and lipid disorders (Ahmadi et al., 2014).

Neurotoxicological Properties

The study of neurotoxicological properties of benzamide derivatives is another crucial area of research. For example, the compound 4-amino-N-(2-ethylphenyl)benzamide has been thoroughly studied for its anticonvulsant properties and neurotoxicity, providing valuable insights for pharmacological development of novel compounds targeting central nervous system disorders (Diouf et al., 1997).

Estrogenic Activity Studies

Some benzamide derivatives have been investigated for their estrogenic activity, as they can affect the production of estrogen-responsive gene products in certain species, leading to potential applications in studies related to endocrinology and reproductive biology (Inui et al., 2003).

Mecanismo De Acción

Mode of Action

It is known that chloromethyl groups can react with various nucleophilic sites in biological molecules, potentially leading to modifications that alter the function of these molecules . The propylbenzamide moiety could also interact with hydrophobic pockets in proteins, potentially influencing their activity or stability.

Biochemical Pathways

Without knowledge of the specific targets of 4-(chloromethyl)-N-propylbenzamide, it is challenging to predict the exact biochemical pathways this compound might affect. Given its potential to modify proteins through its chloromethyl group, it could potentially influence a wide range of biochemical pathways depending on the proteins it interacts with .

Pharmacokinetics

Similar compounds with chloromethyl groups have been shown to be reactive, suggesting that this compound could be metabolized quickly in the body . Its bioavailability would depend on factors such as its absorption in the gastrointestinal tract and its stability in the presence of metabolic enzymes.

Result of Action

The molecular and cellular effects of 4-(chloromethyl)-N-propylbenzamide’s action are currently unknown and would depend on its specific targets and the nature of its interactions with these targets. Given its potential to modify proteins, it could potentially alter protein function, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 4-(chloromethyl)-N-propylbenzamide could be influenced by various environmental factors. For instance, the pH of the environment could influence the reactivity of the chloromethyl group. Additionally, the presence of other molecules could influence the compound’s stability and its ability to reach its targets .

Propiedades

IUPAC Name |

4-(chloromethyl)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZNLYSSYNJTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(chloromethyl)-N-propylbenzamide | |

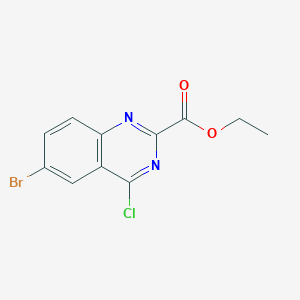

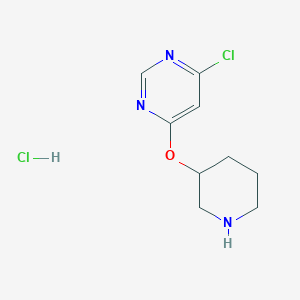

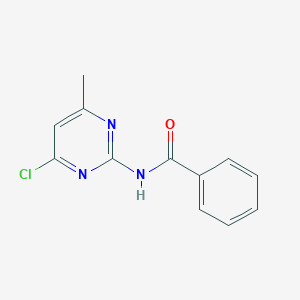

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419910.png)

![[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1419913.png)

![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)

![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)

![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)